molecular formula C8H13BrN2O B15217003 Trans-3-(4-amino-3-methyl-1H-pyrazol-1-yl)butan-2-ol

Trans-3-(4-amino-3-methyl-1H-pyrazol-1-yl)butan-2-ol

Cat. No.: B15217003
M. Wt: 233.11 g/mol
InChI Key: RFMADGJHMROHRS-RNFRBKRXSA-N
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Description

Trans-3-(4-amino-3-methyl-1H-pyrazol-1-yl)butan-2-ol is a chemical compound that features a pyrazole ring substituted with an amino group and a butanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-3-(4-amino-3-methyl-1H-pyrazol-1-yl)butan-2-ol typically involves the reaction of 4-amino-3-methyl-1H-pyrazole with a suitable butanol derivative under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrazole, followed by nucleophilic substitution with a butanol halide .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Trans-3-(4-amino-3-methyl-1H-pyrazol-1-yl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trans-3-(4-amino-3-methyl-1H-pyrazol-1-yl)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of Trans-3-(4-amino-3-methyl-1H-pyrazol-1-yl)butan-2-ol involves its interaction with specific molecular targets such as kinases and enzymes. The amino group and pyrazole ring facilitate binding to active sites, thereby modulating the activity of these targets. This interaction can lead to inhibition of kinase activity, which is crucial in pathways related to cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-amino-1H-pyrazol-1-yl)propan-2-ol
  • 3-(4-amino-3-methyl-1H-pyrazol-1-yl)butan-1-ol
  • 3-(4-amino-3-methyl-1H-pyrazol-1-yl)pentan-2-ol

Uniqueness

Trans-3-(4-amino-3-methyl-1H-pyrazol-1-yl)butan-2-ol is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This uniqueness makes it a valuable compound for developing selective inhibitors and other bioactive molecules .

Properties

Molecular Formula

C8H13BrN2O

Molecular Weight

233.11 g/mol

IUPAC Name

(2R,3R)-3-(4-bromo-3-methylpyrazol-1-yl)butan-2-ol

InChI

InChI=1S/C8H13BrN2O/c1-5-8(9)4-11(10-5)6(2)7(3)12/h4,6-7,12H,1-3H3/t6-,7-/m1/s1

InChI Key

RFMADGJHMROHRS-RNFRBKRXSA-N

Isomeric SMILES

CC1=NN(C=C1Br)[C@H](C)[C@@H](C)O

Canonical SMILES

CC1=NN(C=C1Br)C(C)C(C)O

Origin of Product

United States

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